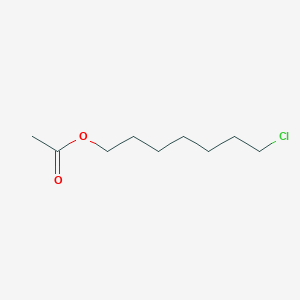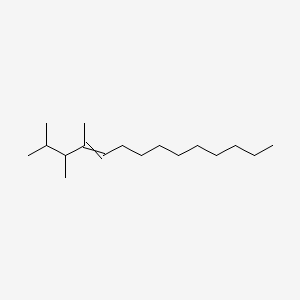
7-Chloroheptyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1-heptanol acetate is an organic compound with the molecular formula C₉H₁₇ClO₂ and a molecular weight of 192.68 g/mol It is a derivative of heptanol, where the hydroxyl group is acetylated, and a chlorine atom is attached to the seventh carbon atom
Vorbereitungsmethoden
The preparation of 7-chloro-1-heptanol acetate typically involves the reaction of 7-chloro-1-heptanol with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general steps are as follows:
- React 7-chloro-1-heptanol with anhydrous acetic acid.
- Separate and purify the reaction mixture to obtain the target product .
Analyse Chemischer Reaktionen
7-chloro-1-heptanol acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to 7-chloro-1-heptanol.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to yield 7-chloro-1-heptanol and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-chloro-1-heptanol acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-chloro-1-heptanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
7-chloro-1-heptanol acetate can be compared with other similar compounds such as:
1-heptanol: A simple alcohol with a hydroxyl group on the first carbon.
7-chloro-1-heptanol: The non-acetylated form of the compound.
Heptanoic acid: The carboxylic acid derivative of heptanol.
The uniqueness of 7-chloro-1-heptanol acetate lies in its combined functional groups, which provide distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H17ClO2 |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
7-chloroheptyl acetate |
InChI |
InChI=1S/C9H17ClO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3 |
InChI-Schlüssel |
LXRXULXXDBOGAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)






![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)





